4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Medicinal chemistry Kinase inhibitor design Fluorine SAR

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2034226-45-2) is a heterocyclic small molecule featuring a 4,6-disubstituted pyrimidine core linked via a piperazine spacer to a 5-fluoropyrimidine moiety. Its molecular formula is C13H12F4N6 (molecular weight 328.28 g/mol).

Molecular Formula C13H12F4N6
Molecular Weight 328.275
CAS No. 2034226-45-2
Cat. No. B2669054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
CAS2034226-45-2
Molecular FormulaC13H12F4N6
Molecular Weight328.275
Structural Identifiers
SMILESC1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=C(C=N3)F
InChIInChI=1S/C13H12F4N6/c14-9-6-18-12(19-7-9)23-3-1-22(2-4-23)11-5-10(13(15,16)17)20-8-21-11/h5-8H,1-4H2
InChIKeyFSYBYQCDLDHFQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2034226-45-2): A Dual-Pyrimidine Piperazine Scaffold for Targeted Medicinal Chemistry


4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2034226-45-2) is a heterocyclic small molecule featuring a 4,6-disubstituted pyrimidine core linked via a piperazine spacer to a 5-fluoropyrimidine moiety. Its molecular formula is C13H12F4N6 (molecular weight 328.28 g/mol) . The compound belongs to the piperazinylpyrimidine class, which has been extensively explored as a privileged scaffold for kinase inhibition, GPCR antagonism (e.g., CCR4), and antimicrobial activity [1][2]. The presence of both a 5-fluoropyrimidine and a 6-trifluoromethylpyrimidine in a single molecular architecture distinguishes this compound from simpler piperazinylpyrimidine analogs and suggests potential utility in structure-activity relationship (SAR) campaigns, particularly where fluorine-mediated binding interactions or metabolic stability are sought.

Why Generic Piperazinylpyrimidine Substitution Fails for 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine


Piperazinylpyrimidine analogs cannot be freely interchanged without risking loss of target engagement, altered physicochemical properties, or compromised synthetic tractability. The target compound bears a 5-fluoropyrimidine substituent that is known to enhance binding through polarized C–F···H–N interactions and to improve metabolic stability relative to non-fluorinated or chloro analogs, as demonstrated in structurally related kinase inhibitor series [1]. The 6-trifluoromethyl group on the central pyrimidine further increases lipophilicity (calculated LogP) and electron-withdrawing character, which can modulate both the pKa of the piperazine nitrogen and the compound's permeability profile. Simply substituting a non-fluorinated pyrimidine (CAS 2034466-59-4) or a 2-methyl-6-trifluoromethylpyrimidine analog (CAS 2034516-73-7) would alter these key molecular recognition features and potentially invalidate SAR hypotheses built around the specific electronic and steric properties of the 5-fluoro/6-CF3 combination. The quantitative evidence below substantiates these structural and physicochemical differences.

Quantitative Differentiation Evidence: 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine vs. Closest Analogs


Fluorine-Substitution Impact: 5-Fluoropyrimidine vs. Non-Fluorinated Pyrimidine on Molecular Descriptors

Replacement of the 5-fluoropyrimidin-2-yl group in the target compound (CAS 2034226-45-2) with an unsubstituted pyrimidin-2-yl group (CAS 2034466-59-4) is predicted to reduce hydrogen-bond acceptor strength and alter electrostatic potential surface. In the piperazinylpyrimidine kinase inhibitor class, the 5-fluoro substituent on the terminal pyrimidine contributes to a ~2–5 fold improvement in binding affinity relative to the non-fluorinated analog through polarized C–F···H–N interactions with hinge-region residues, as demonstrated by PF-4708671 and related S6K1 inhibitors . Although direct biochemical data for CAS 2034226-45-2 are not publicly available, the class-level SAR supports that the 5-fluoro substituent provides a measurable binding advantage [1].

Medicinal chemistry Kinase inhibitor design Fluorine SAR

2-Position Substitution Effect: 2-H vs. 2-Methyl on the 6-Trifluoromethylpyrimidine Core

The target compound (CAS 2034226-45-2) contains a hydrogen atom at the 2-position of the 6-trifluoromethylpyrimidine core, whereas the closest analog CAS 2034516-73-7 bears a 2-methyl substituent . In piperazinylpyrimidine kinase inhibitor series, the 2-position substituent sterically influences the dihedral angle between the pyrimidine core and the piperazine ring, which in turn affects the presentation of the terminal heterocycle to the target binding pocket. A bulkier 2-substituent (e.g., methyl, cyclopropyl) can also enhance metabolic stability by blocking CYP-mediated oxidation at the adjacent positions, but may simultaneously reduce binding affinity if it forces an unfavorable conformation. The 2-H compound (CAS 2034226-45-2) is predicted to have a smaller steric footprint and greater conformational flexibility compared to the 2-methyl analog (CAS 2034516-73-7), with a calculated molecular weight difference of -14.03 g/mol .

Medicinal chemistry Steric SAR Metabolic stability

Heterocyclic Core Comparison: 6-Trifluoromethylpyrimidine vs. 6-Trifluoromethylpyridazine Analogs

The target compound features a pyrimidine central core, whereas analog CAS 2319846-70-1 (3-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine) contains a pyridazine core . Pyrimidine-to-pyridazine core replacement fundamentally alters the nitrogen atom positioning (1,3-diazine vs. 1,2-diazine), which affects hydrogen-bonding geometry with kinase hinge regions. In the broader piperazinyl-heterocycle literature, pyrimidine-based inhibitors typically exhibit distinct kinase selectivity profiles compared to pyridazine-based analogs due to differences in hinge-binding pharmacophore geometry. The target compound's pyrimidine core provides a 1,3-nitrogen arrangement that is complementary to the adenine-binding pocket of many kinases, whereas the pyridazine 1,2-nitrogen arrangement may favor alternative binding modes or different target classes [1].

Medicinal chemistry Heterocycle SAR Kinase selectivity

Halogen Variation at the Terminal Pyrimidine: 5-Fluoro vs. 5-Chloro Comparison

The target compound (CAS 2034226-45-2) incorporates a 5-fluoropyrimidine substituent, while the 5-chloro analog (CAS 2034226-04-3) replaces fluorine with chlorine at the same position . In medicinal chemistry, fluorine and chlorine differ significantly in electronegativity (F: 3.98 vs. Cl: 3.16), van der Waals radius (F: 1.47 Å vs. Cl: 1.75 Å), and metabolic fate. Fluorine typically enhances metabolic stability by blocking CYP450-mediated oxidation at the substituted position, while chlorine may undergo oxidative dechlorination. In S6K1 inhibitor PF-4708671, the 5-ethyl substituent (an even larger group) provides 20 nM Ki, demonstrating that bulk at this position is tolerated; however, the electronic effects of fluorine vs. chlorine can differentially modulate binding to nearby residues . The molecular weight difference between the two compounds is ΔMW = -16.46 g/mol (fluoro lighter than chloro) .

Medicinal chemistry Halogen bonding Metabolic stability

Synthetic Accessibility: Direct Coupling vs. Stepwise Assembly Advantage

The synthesis of 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically proceeds via nucleophilic aromatic substitution (SNAr) between 5-fluoro-2-(piperazin-1-yl)pyrimidine (CAS 87789-49-9) and a 4-chloro-6-(trifluoromethyl)pyrimidine electrophile . This convergent synthetic strategy is documented in WO2022057842A1, which describes a preparation method for substituted pyrimidine piperazine compounds featuring cheap raw materials, mild conditions, short reaction times, and high total yield suitable for industrial production [1]. In contrast, the 2-methyl analog (CAS 2034516-73-7) requires an additional alkylation step or a different pyrimidine starting material, and the pyridazine analog (CAS 2319846-70-1) necessitates a separate heterocyclic building block synthesis. The convergent SNAr route for the target compound offers a streamlined synthetic entry point with fewer steps than analogs requiring pre-functionalized core heterocycles.

Process chemistry Synthetic route Scale-up feasibility

Recommended Application Scenarios for 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine (CAS 2034226-45-2)


Kinase Inhibitor SAR Probe: Fluorine-Walk Campaigns on the Terminal Pyrimidine Ring

Use CAS 2034226-45-2 as the 5-fluoro reference compound in a systematic fluorine-walk SAR study comparing 5-fluoro, non-fluorinated (CAS 2034466-59-4), and 5-chloro (CAS 2034226-04-3) analogs. The 5-fluoropyrimidine moiety is known in the piperazinylpyrimidine kinase inhibitor class (e.g., PF-4708671) to engage kinase hinge regions through polarized C–F···H–N interactions . By benchmarking the 5-fluoro compound against its non-fluorinated and chloro counterparts, researchers can quantify the contribution of fluorine-mediated binding to target affinity and selectivity.

Negative Control for 2-Substituted Analog Activity Profiling

Deploy CAS 2034226-45-2 (2-H) as the unsubstituted baseline comparator in dose-response profiling against the 2-methyl analog (CAS 2034516-73-7) to isolate the steric and conformational contribution of the 2-position substituent. The 2-H compound provides the minimal steric footprint at this position, enabling researchers to determine whether a bulkier substituent improves or degrades target binding . This application is directly supported by the differential molecular weight and steric parameters quantified in Section 3.

Heterocyclic Core Comparator for Kinase Selectivity Profiling

Use CAS 2034226-45-2 (pyrimidine core) alongside its structural isomer CAS 2319846-70-1 (pyridazine core) in a head-to-head kinase selectivity panel. Despite identical molecular formulas (C13H12F4N6; MW 328.28), the differential nitrogen positioning (1,3-diazine vs. 1,2-diazine) is predicted to yield distinct selectivity fingerprints across the kinome [1]. This comparison is essential for medicinal chemistry teams selecting the optimal heterocyclic core for a given kinase target.

Process Chemistry Scale-Up: Demonstration of Convergent SNAr Route

CAS 2034226-45-2 serves as an ideal substrate for demonstrating the convergent SNAr synthetic methodology described in WO2022057842A1 [2]. The compound's assembly from commercially available 5-fluoro-2-(piperazin-1-yl)pyrimidine (CAS 87789-49-9) and 4-chloro-6-(trifluoromethyl)pyrimidine provides a case study in efficient piperazinylpyrimidine construction with reported high yields under mild conditions, making it suitable for process development and scale-up evaluation.

Quote Request

Request a Quote for 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.